molecular formula C9H11F3N2O2S B2599988 N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine CAS No. 304646-59-1

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine

Cat. No. B2599988
CAS RN: 304646-59-1
M. Wt: 268.25
InChI Key: ZMFHNBBXTFOMNX-UHFFFAOYSA-N
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Description

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine (NTFS-benzene-diamine, or NTFS-BD) is a novel organic compound with a wide range of potential applications in scientific research. It is a derivative of benzene-diamine, an organic compound with a wide range of applications in organic chemistry. NTFS-BD has unique properties that make it a valuable tool for scientists and researchers. These properties include its high reactivity, low toxicity, and its ability to form strong covalent bonds with other molecules. In addition, NTFS-BD is relatively inexpensive, making it an attractive option for research.

Scientific Research Applications

Electrochemical Synthesis

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine derivatives have been synthesized through regioselective protocols. The anodic oxidation of aminodiphenylamine in water/ethanol mixtures, in the presence of sulfinic acids as nucleophiles, generates these derivatives. This process, using controlled-potential and constant current techniques, results in high yields without requiring toxic or hazardous reagents (Sharafi-kolkeshvandi et al., 2016).

Synthesis and Separation Processes

The chemical compound has been involved in the synthesis of complex molecules such as N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing its versatility in organic synthesis. The process involves reactions with various reagents under controlled conditions, leading to high yields and the potential for separation by chromatography (Zissimou & Koutentis, 2017).

Material Synthesis and Characterization

The compound plays a role in the synthesis and characterization of novel materials. For instance, it has been used in the creation of conducting copolymers and composite membranes, improving properties like conductivity and structural integrity. These applications demonstrate its importance in material science, contributing to advancements in areas like proton exchange membranes and filtration technologies (Turac et al., 2014), (Chen et al., 2015).

Fluorination and Phase Equilibria

The compound is also significant in studies related to fluorination effects and phase equilibria. Its interactions with ionic liquids and aromatic compounds have been examined to understand the phase behavior and solubility, contributing to the knowledge in physical chemistry and material processing (Blesic et al., 2009).

properties

IUPAC Name

1-N-ethyl-4-(trifluoromethylsulfonyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-2-14-8-4-3-6(5-7(8)13)17(15,16)9(10,11)12/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFHNBBXTFOMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Ethyl-4-trifluoromethanesulfonyl-benzene-1,2-diamine

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